(2R)-2-Hydroxyglutaric acid disodium salt-13C5 (CAS 1648909-80-1) is a fully stable-isotope-labeled, enantiomerically pure disodium salt of the D-2-hydroxyglutarate (D-2HG) oncometabolite [1]. In clinical and translational research, D-2HG is the primary metabolic biomarker for isocitrate dehydrogenase (IDH) 1 and 2 mutations, which drive specific gliomas and acute myeloid leukemias [2]. Supplied as a highly water-soluble disodium salt, this compound is engineered specifically as a definitive internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. The uniform 13C labeling across all five carbon positions ensures a +5 Da mass shift, which is strictly required to bypass isotopic overlap from the massively elevated endogenous D-2HG pools found in IDH-mutant biospecimens[3].
Generic substitution in D-2HG quantification compromises assay accuracy and reproducibility. Utilizing unlabeled D-2HG as a standard is impossible in IDH-mutant samples due to severe signal overlap with endogenous millimolar concentrations [1]. Substituting with a racemic mixture (DL-2-hydroxyglutaric acid-13C5) halves the effective concentration of the target analyte and introduces L-2HG, a distinct metabolite associated with hypoxia rather than IDH mutations, thereby complicating chiral chromatographic resolution[2]. Furthermore, procuring the free acid form instead of the disodium salt introduces severe handling and stability risks; free 2-hydroxyglutaric acid is highly susceptible to spontaneous intramolecular esterification into 2-hydroxyglutarate-γ-lactone during storage and stock preparation, which degrades the exact molarity required for precise calibration curves[3].
In IDH-mutant tumor samples, endogenous D-2HG accumulates to millimolar levels, creating a massive natural isotopic envelope. Using the fully labeled 13C5 variant provides a +5 Da mass shift (m/z 152 for unlabeled vs. m/z 157 for 13C5 in negative ion mode), completely bypassing the natural 13C abundance tail of the endogenous metabolite [1]. Unlabeled or partially labeled comparators suffer from severe signal overlap, rendering absolute quantification impossible in high-titer biological matrices [2].
| Evidence Dimension | Mass shift and isotopic overlap |
| Target Compound Data | +5 Da mass shift (m/z 157), 0% overlap with endogenous peak |
| Comparator Or Baseline | Unlabeled D-2HG (m/z 152) or D3-labeled (+3 Da), >15% overlap at high concentrations |
| Quantified Difference | 100% resolution of internal standard from endogenous analyte |
| Conditions | LC-MS/MS (negative electrospray ionization) of IDH-mutant cell lysates |
Procurement of the fully 13C5-labeled standard is mandatory for accurate absolute quantification of D-2HG in IDH-mutant oncology workflows.
D-2HG and L-2HG are distinct biomarkers; D-2HG indicates IDH1/2 mutations, while L-2HG indicates hypoxic stress or malate dehydrogenase activity. Utilizing the enantiomerically pure (2R)-13C5 standard yields a single, co-eluting peak with endogenous D-2HG during chiral LC-MS/MS, maintaining 100% of the spiked concentration for calibration [1]. In contrast, racemic (DL)-13C5 standards split the calibration signal across two peaks, halving the effective D-2HG standard concentration and risking peak integration errors if chiral baseline resolution is suboptimal [2].
| Evidence Dimension | Effective calibration concentration per mass weighed |
| Target Compound Data | 100% signal contribution to the D-2HG chiral peak |
| Comparator Or Baseline | Racemic DL-13C5 standard (50% signal contribution) |
| Quantified Difference | 2x higher effective molarity for the target enantiomer per mg of standard |
| Conditions | Chiral LC-MS/MS quantification of tumor metabolomes |
Purchasing the enantiomerically pure standard simplifies chiral assay validation and reduces the required spike-in mass by 50% compared to racemates.
2-Hydroxyglutaric acid in its free acid form is chemically unstable in aqueous environments, undergoing spontaneous intramolecular esterification to form 2-hydroxyglutarate-γ-lactone, particularly at lower pH or during extended storage [1]. This degradation alters the true concentration of the standard. The disodium salt formulation of (2R)-2-Hydroxyglutaric acid-13C5 locks the carboxylate groups in a deprotonated state, entirely preventing lactone formation during the preparation and storage of aqueous stock solutions [2].
| Evidence Dimension | Aqueous stock stability (resistance to lactonization) |
| Target Compound Data | Disodium salt (stable, <1% lactone formation in neutral aqueous stock) |
| Comparator Or Baseline | Free acid form (susceptible to rapid lactonization, up to 20% conversion depending on conditions) |
| Quantified Difference | Near-total elimination of spontaneous lactonization during standard preparation |
| Conditions | Aqueous stock solution preparation and long-term storage |
The disodium salt ensures that the exact weighed mass translates to an accurate molar concentration, which is the foundation of reliable quantitative mass spectrometry.
Essential as the internal standard for LC-MS/MS assays measuring D-2HG in patient serum, cerebrospinal fluid (CSF), or tumor biopsies to monitor the efficacy of mutant IDH1/2 inhibitors. The +5 Da mass shift is strictly required to bypass isotopic overlap from millimolar endogenous D-2HG pools [1].
Ideal for stable-isotope tracing and chiral chromatographic workflows where distinguishing the IDH-derived D-enantiomer from the hypoxia-derived L-enantiomer is critical for mapping tumor microenvironment metabolism, enabled by the compound's enantiomeric purity [2].
The superior aqueous stability of the disodium salt prevents spontaneous lactonization, making it the preferred choice for developing standardized, long-shelf-life calibration kits for clinical mass spectrometry laboratories [3].